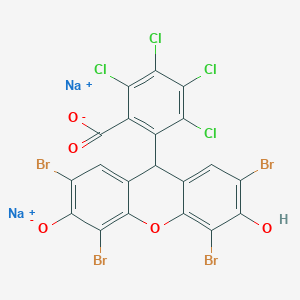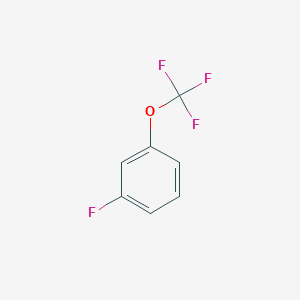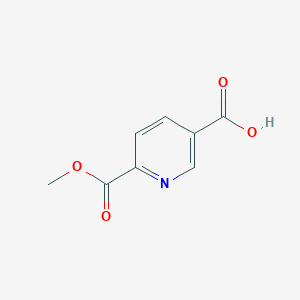
6-(甲氧羰基)烟酸
概述
描述
6-(Methoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 and has been studied for its potential pharmacological properties. The substitution of a methoxycarbonyl group at the 6th position of the pyridine ring is of particular interest due to its influence on the compound's biological activity and its interaction with various enzymes .
Synthesis Analysis
The synthesis of 6-substituted nicotinamides, including 6-methoxycarbonyl derivatives, has been described in the literature. These compounds are prepared through various chemical reactions, often starting with nicotinic acid or nicotinamide as the core structure and introducing different substituents at the 6th position. The synthesis methods aim to explore the antineoplastic activities of these compounds against certain types of cancer .
Molecular Structure Analysis
The molecular structure of 6-(Methoxycarbonyl)nicotinic acid is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring. This structural feature is crucial for the compound's interaction with enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid moiety of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .
Chemical Reactions Analysis
6-(Methoxycarbonyl)nicotinic acid and its analogs participate in various chemical reactions, particularly those involving enzyme inhibition. For instance, these compounds have been shown to inhibit CAIII, an enzyme implicated in dyslipidemia and cancer progression. The inhibitory action is due to the compound's ability to bind to the enzyme, as evidenced by chromatographic studies and docking simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Methoxycarbonyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its biological activity and potential therapeutic applications. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the activity of these compounds .
科学研究应用
碳酸酐酶III的抑制:包括6-(甲氧羰基)烟酸在内的6-取代烟酸类似物是碳酸酐酶III(CAIII)的有效抑制剂,CAIII是管理血脂异常和癌症进展的新兴靶点(Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017)。
微生物氧化和降解:某些细菌物种可以代谢烟酸,通过羟基化形成6-羟基烟酸来启动降解过程(Ensign & Rittenberg, 1964)。
酶促羟基化:通过酶促羟基化,可以从烟酸产生6-羟基烟酸,使用特定微生物(Mizon, 1995)。
抗肿瘤活性:一些与烟酸相关的6-取代烟酰胺已被合成,并显示出对白血病的中等活性(Ross, 1967)。
除草活性:从烟酸衍生的N-(芳基甲氧基)-2-氯烟酰胺对某些植物表现出优异的除草活性(Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021)。
降脂药效:烟酸(烟碱酸)被用作降脂药物,降低脂肪组织中的脂解作用,影响游离脂肪酸和甘油三酯血浆水平(Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003)。
生物重要衍生物的合成:已开发出简便的方法合成烟酸衍生物,这些衍生物在生物学和药学上具有重要意义(Torii, Inokuchi, & Kubota, 1986)。
尼古丁生物合成中的作用:烟酸参与烟草植物中尼古丁的生物合成,烟酸分子的不同位置发生特定转化(Scott, 1967)。
烟酸受体的鉴定:已鉴定出烟酸受体,如GPR109A,并与其在治疗血脂异常中的疗效相关联(Wise et al., 2003)。
血管舒张和抗氧化性能:硫代烟酸衍生物显示出血管舒张和抗氧化活性,为新药物的开发提供了见解(Prachayasittikul et al., 2010)。
动脉粥样硬化治疗:烟酸可以通过激活免疫细胞上的受体来独立于其调脂作用减缓动脉粥样硬化的进展(Lukasova, Malaval, Gille, Kero, & Offermanns, 2011)。
安全和危害
属性
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

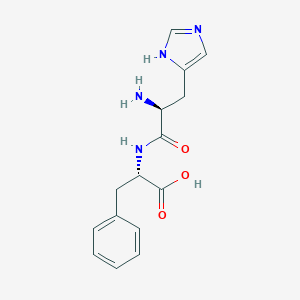
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
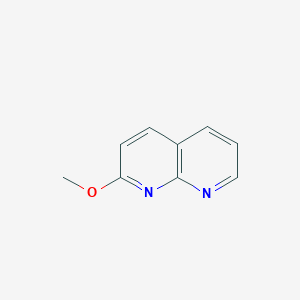
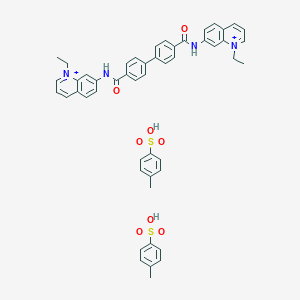
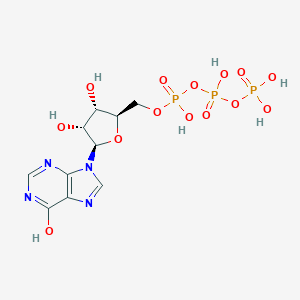
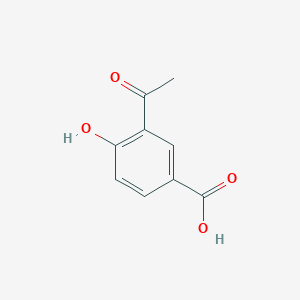
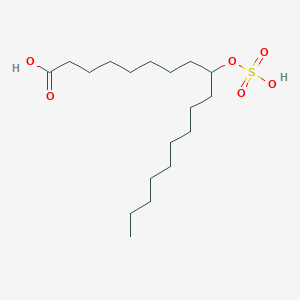
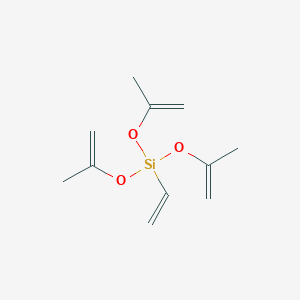
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
